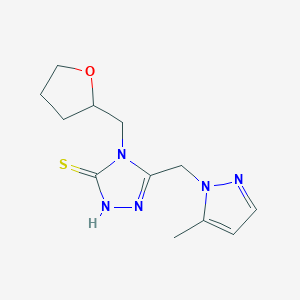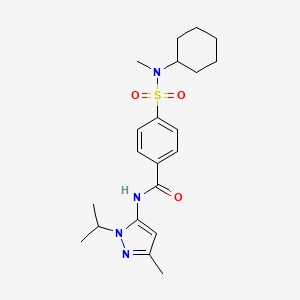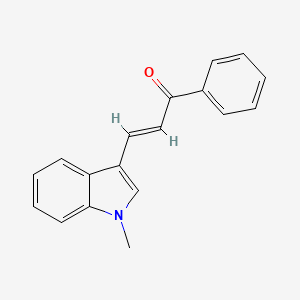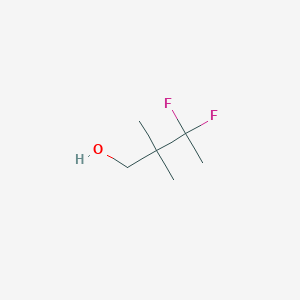![molecular formula C20H14ClF3N4S B2486755 (2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile CAS No. 1321708-59-1](/img/structure/B2486755.png)
(2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, starting from appropriate precursors like 2-hydrazinyl-1,3-benzothiazole and substituted phenyl aldehydes or ketones, followed by condensation reactions. These steps are meticulously designed to ensure the formation of the desired hydrazone linkage and the integration of various substituents into the molecular framework. For instance, compounds with related structures have been synthesized through reactions that carefully control the conformation and placement of substituents to achieve specific molecular architectures (Lindgren et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been analyzed through various spectroscopic and crystallographic techniques. These analyses reveal details about the molecule's conformation, including the orientation of substituent groups and the geometry around key functional groups. For example, crystallographic studies provide insights into the planarity of the molecular structure and the angles between different rings, which can influence the compound's chemical reactivity and interactions with biological targets (Sharma et al., 2017).
Chemical Reactions and Properties
Compounds with similar structural features undergo various chemical reactions, including cyclization and N-dealkylation, leading to the formation of novel heterocyclic structures. These reactions are influenced by the nature of the substituents and the molecular framework, highlighting the importance of the compound's specific structural characteristics (Kawano et al., 1992).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are closely related to their molecular structure. The presence of specific functional groups and substituents affects these properties, which can be crucial for the compound's application in various fields. Techniques such as X-ray crystallography have been employed to determine the crystal structure and understand the intermolecular interactions within the crystalline lattice (Baker et al., 1995).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are determined by the compound's functional groups and overall molecular structure. Studies involving similar compounds focus on understanding these properties through theoretical calculations and experimental observations, providing insights into the compound's potential applications and behavior in different chemical environments (Vovk et al., 2010).
Scientific Research Applications
Synthesis of Novel Derivatives :The compound has been utilized in the synthesis of new chemical derivatives. For example, new methyl [3-(4-chlorophenyl)-2-{[(2,4-dichloro-1,3-thiazol-5-yl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-ylidene]acetate was synthesized using a related compound as part of the process (Szczepański, Tuszewska, & Trotsko, 2020).
Antitumor Activity :Compounds with structures similar to (2E)-{2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinylidene}[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile have shown potential antitumor activity. A study on 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butane-1,3-diones, which shares structural similarities, revealed broad spectrum antitumor activity (Al-Suwaidan et al., 2015).
Corrosion Inhibition :Similar compounds have been studied for their efficacy as corrosion inhibitors. For instance, poly[(hydrazinylazo)]thiazoles derivatives have been investigated for their protective effect on cast iron-carbon alloy in acidic environments (El-Lateef, Sayed, Gomha, Bakir, & Shalabi, 2021).
Antimicrobial Properties :Research on compounds structurally related to this compound has revealed antimicrobial properties. Compounds synthesized from similar molecular structures were evaluated for antifungal and antibacterial activities against various pathogens (Sonwane, Srivastava, & Srivastava, 2008).
Chemical Synthesis and Characterization :The compound has been used in chemical synthesis, leading to the creation and characterization of new chemical entities. For example, new thiazole and thiadiazole derivatives were synthesized for potential anticancer applications, using similar chemical frameworks (Ekrek et al., 2022).
Quantum Chemical Studies :Quantum chemical and molecular dynamics simulations have been conducted on thiazole and thiadiazole derivatives, which are structurally akin to the compound , to predict their corrosion inhibition performances (Kaya et al., 2016).
properties
IUPAC Name |
(2E)-N-[2-chloro-5-(trifluoromethyl)anilino]-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4S/c1-11-3-5-14(12(2)7-11)18-10-29-19(26-18)17(9-25)28-27-16-8-13(20(22,23)24)4-6-15(16)21/h3-8,10,27H,1-2H3/b28-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPKXATYOCIURL-OGLMXYFKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[6-(2-furyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2486672.png)
![N-(1-adamantyl)-6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2486677.png)
![N-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycine](/img/structure/B2486678.png)


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2486683.png)

![1-[N-[(2-Methylpropan-2-yl)oxycarbonyl]anilino]cyclopropane-1-carboxylic acid](/img/structure/B2486687.png)

![2-(4-benzoylphenoxy)-N-{1-[(4-hydroxyphenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B2486689.png)

![(E)-4-(ethylthio)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2486692.png)

![N'-[[4-(Furan-3-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2486695.png)